1-Methyl-5-nitro-1H-indazole chemical properties
1-Methyl-5-nitro-1H-indazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazole
Abstract
1-Methyl-5-nitro-1H-indazole is a pivotal heterocyclic compound that serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring the privileged indazole scaffold substituted with a methyl group at the N1 position and a strong electron-withdrawing nitro group on the benzene ring, dictates its unique chemical reactivity and utility. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, spectroscopic signature, and key reactive properties. Authored for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective application in research and development settings.
Introduction and Significance
The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous pharmaceutical agents with applications as anti-cancer, anti-inflammatory, and contraceptive drugs. 1-Methyl-5-nitro-1H-indazole (CAS: 5228-49-9) is a key derivative, offering a strategic combination of functional groups that enable diverse chemical transformations. The N1-methylation prevents tautomerization and provides a fixed isomeric structure, while the 5-nitro group powerfully activates the molecule for nucleophilic substitution and can be readily converted into other functional groups, such as an amine, unlocking further synthetic pathways.
Caption: Chemical structure of 1-Methyl-5-nitro-1H-indazole.
Physicochemical Properties
The fundamental properties of 1-Methyl-5-nitro-1H-indazole are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) management, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1-methyl-5-nitro-1H-indazole | [2] |
| CAS Number | 5228-49-9 | [2][3] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | Solid | [3] |
| InChI | 1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 | [3] |
| SMILES | CN1C2=C(C=N1)C=C(=O)C=C2 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Methyl-5-nitro-1H-indazole is typically a two-step process: formation of the 5-nitro-1H-indazole core, followed by regioselective N-methylation.
Step 1: Synthesis of 5-Nitro-1H-indazole
A well-established method for constructing the 5-nitro-1H-indazole scaffold is the intramolecular cyclization of a diazotized aniline derivative, a reaction described by Noelting.[4] The process begins with 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).
Caption: Synthetic pathway to the 5-Nitro-1H-indazole precursor.
The reaction is initiated by treating 2-amino-5-nitrotoluene with sodium nitrite in an acidic medium like glacial acetic acid.[4][5] This generates a highly reactive diazonium salt in situ. The subsequent intramolecular cyclization, involving the attack of the adjacent methyl group, leads to the formation of the indazole ring. The choice of acetic acid as a solvent is critical; it provides the necessary acidic environment for diazotization while being a suitable medium for the cyclization step.
Step 2: N-Methylation
The alkylation of the resulting 5-nitro-1H-indazole with a methylating agent yields the final product. This step presents a challenge of regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring.
The outcome of the N-alkylation is influenced by factors such as the choice of base, solvent, and the electronic nature of the indazole ring.[6] For 5-nitro-1H-indazole, the electron-withdrawing nitro group generally directs alkylation towards the N1 position, which is often the thermodynamically more stable isomer.
Exemplary Laboratory Protocol: N-Methylation of 5-Nitro-1H-indazole
This protocol describes a general method for the N-methylation, emphasizing the rationale behind each step.
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Dissolution: Dissolve 5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
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Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without interfering with the nucleophilicity of the indazole anion.
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-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.2 eq), to the solution and stir at room temperature for 30-60 minutes.
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Causality: The base deprotonates the N-H of the indazole, forming the indazolide anion. This anion is a much stronger nucleophile than the neutral indazole, which is essential for the subsequent alkylation step. K₂CO₃ is a preferred base as it is strong enough for deprotonation but minimizes side reactions.
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-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the mixture.
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Causality: Methyl iodide is a highly effective Sₙ2 electrophile. The indazolide anion attacks the methyl carbon, displacing the iodide leaving group to form the N-C bond. The reaction is typically exothermic and may require cooling.
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-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with water to remove inorganic salts, and dry.
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Causality: The product is typically a solid with low water solubility, allowing for easy isolation via precipitation.
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Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1-Methyl-5-nitro-1H-indazole.
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Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and isomeric byproducts, yielding a product of high purity, which can be confirmed by melting point analysis and spectroscopy.
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Spectroscopic Characterization
Structural elucidation of 1-Methyl-5-nitro-1H-indazole relies on a combination of standard spectroscopic techniques. The data provided by PubChem and other chemical databases serves as an authoritative reference.[2][7]
| Technique | Expected Observations |
| ¹H NMR | ~4.1 ppm (s, 3H): Singlet corresponding to the N1-methyl protons. ~7.7-8.6 ppm (m, 4H): Complex multiplet signals for the four aromatic protons (H3, H4, H6, H7). The strong deshielding is due to the aromatic system and the electron-withdrawing nitro group. The proton at C4 is often a doublet with a small coupling constant, while the C7 proton also appears as a doublet.[8] |
| ¹³C NMR | ~35 ppm: Signal for the N1-methyl carbon. ~110-150 ppm: Multiple signals corresponding to the eight carbons of the bicyclic aromatic system. Carbons closer to the nitro group (e.g., C5) will be significantly deshielded. |
| Mass Spec. | m/z ~177.05: Molecular ion peak [M]⁺ corresponding to the exact mass of C₈H₇N₃O₂.[2] |
| IR Spec. | ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. |
Chemical Reactivity and Derivatization Potential
The reactivity of 1-Methyl-5-nitro-1H-indazole is dominated by the influence of the nitro group and the stability of the aromatic core.
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group is a powerful activating group for nucleophilic aromatic substitution.[9][10] It strongly withdraws electron density from the benzene ring, making the positions ortho and para to it (C4 and C6) susceptible to attack by strong nucleophiles. This allows for the displacement of suitable leaving groups at these positions, although in this specific molecule, a hydride would need to be displaced, which requires specific oxidative conditions (SₙAr-H reaction).[10]
Reduction of the Nitro Group
The most synthetically valuable reaction of this compound is the reduction of the 5-nitro group to a 5-amino group. This transformation is a cornerstone of its utility as a chemical intermediate, as the resulting 1-methyl-1H-indazol-5-amine is a versatile precursor for a vast array of derivatives via diazotization, acylation, or sulfonylation reactions.
Common Reduction Methods:
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Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.
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Metal/Acid Reduction: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is also a very common and effective reagent system.
Caption: Key derivatization pathway via nitro group reduction.
Applications in Research and Development
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Pharmaceutical Intermediate: This compound is a key building block for synthesizing more complex molecules with potential therapeutic activity. The indazole core is associated with anti-cancer and anti-inflammatory properties, and the 5-amino derivative is a common starting point for library synthesis in drug discovery programs.[1][11]
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Agrochemical Synthesis: The biological activity of indazole derivatives extends to agrochemicals, where they can be used to develop novel herbicides and fungicides.
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Materials Science: The nitroindazole moiety can be incorporated into polymers to enhance thermal stability and create materials with specific electronic properties.
Safety and Handling
As a nitroaromatic compound, 1-Methyl-5-nitro-1H-indazole requires careful handling in a laboratory setting.
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Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4 Oral).[3]
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GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-Methyl-5-nitro-1H-indazole is a compound of significant synthetic value, underpinned by a rich chemistry. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. The strategic placement of the nitro group on the stable N-methylated indazole core provides a reliable platform for constructing complex molecular architectures, particularly for the development of novel pharmaceuticals and other high-value chemical products. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full synthetic potential.
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